

# Crystal structure analysis of 3-Nitroanilinium chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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An In-depth Technical Guide on the Crystal Structure Analysis of **3-Nitroanilinium Chloride**

## Introduction

**3-Nitroanilinium chloride** ( $C_6H_7N_2O_2^+\cdot Cl^-$ ) is an organic salt derived from 3-nitroaniline, an important intermediate in the synthesis of dyes and a molecule of interest in materials science. [1][2] The protonation of the amino group in 3-nitroaniline leads to the formation of the 3-nitroanilinium cation, which, in the presence of a chloride counter-ion, forms a crystalline solid. [3] The study of its crystal structure provides fundamental insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding its solid-state properties and potential applications in fields such as organic electronics and pharmaceuticals.[1][4]

Nitroanilines are classic "push-pull" molecules, characterized by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.[4] The analysis of the crystal structure of **3-Nitroanilinium chloride** reveals how protonation and subsequent ionic interactions influence the molecular geometry and the supramolecular architecture. This guide provides a detailed overview of the synthesis, crystallization, and comprehensive structural analysis of a triclinic polymorph of **3-Nitroanilinium chloride**.

## Experimental Protocols

### Synthesis of 3-Nitroanilinium Chloride

The synthesis of **3-Nitroanilinium chloride** is typically achieved through a straightforward acid-base reaction. One common method involves the reduction of 1,3-dinitrobenzene to yield 3-nitroaniline, which is then protonated using hydrochloric acid.[\[1\]](#)

A direct synthesis protocol is as follows:

- Dissolution: 3-nitroaniline is dissolved in an aqueous solution.
- Protonation: A stoichiometric equivalent (1:1 molar ratio) of hydrochloric acid (HCl) is added to the solution.[\[4\]](#) The lone pair of electrons on the nitrogen atom of the amino group attacks a proton from the HCl, forming the 3-nitroanilinium cation and a chloride anion.[\[3\]](#)
- Crystallization: The resulting salt is then crystallized from the solution.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis were grown using the slow evaporation technique.[\[4\]](#)

- An aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio was prepared.[\[4\]](#)
- The solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.[\[4\]](#)
- This process yielded well-formed crystals of **3-Nitroanilinium chloride**.[\[4\]](#)

## X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX CCD diffractometer for data collection.[\[4\]](#)

- Data Collection: Diffraction data were collected at a temperature of 293 K using Molybdenum  $\text{K}\alpha$  ( $\text{Mo K}\alpha$ ) radiation.[\[4\]](#) A total of 5204 reflections were measured.[\[4\]](#)
- Structure Solution: The crystal structure was solved using the SHELXTL software package.[\[4\]](#)

- Structure Refinement: The structure was refined using a full-matrix least-squares method on  $F^2$ . The hydrogen atoms involved in hydrogen bonding were located in difference Fourier maps and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.[4]

## Data Presentation

### Crystallographic Data

The crystal structure of **3-Nitroanilinium chloride** was determined to be a triclinic polymorph. A previously reported form crystallizes in the monoclinic space group  $P2_1/c$ .[4] The asymmetric unit of the triclinic form contains two crystallographically independent 3-nitroanilinium cations and two chloride anions.[4]

| Parameter                 | Value                                     |
|---------------------------|---|
| Chemical Formula          | <chem>C6H7N2O2+·Cl-</chem>                |
| Formula Weight            | 174.59 g/mol <a href="#">[4]</a>          |
| Crystal System            | Triclinic <a href="#">[4]</a>             |
| Space Group               | P1 <a href="#">[4]</a>                    |
| a (Å)                     | 6.9936 (8) <a href="#">[4]</a>            |
| b (Å)                     | 7.8608 (9) <a href="#">[4]</a>            |
| c (Å)                     | 14.6708 (16) <a href="#">[4]</a>          |
| α (°)                     | 87.079 (19) <a href="#">[4]</a>           |
| β (°)                     | 81.813 (19) <a href="#">[4]</a>           |
| γ (°)                     | 73.597 (17) <a href="#">[4]</a>           |
| Volume (Å³)               | 765.77 (15) <a href="#">[4]</a>           |
| Z                         | 4 <a href="#">[4]</a>                     |
| Temperature (K)           | 293 <a href="#">[4]</a>                   |
| Radiation                 | Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ ) |
| Reflections Collected     | 5204 <a href="#">[4]</a>                  |
| Independent Reflections   | 2640 <a href="#">[4]</a>                  |
| R[ $F^2 > 2\sigma(F^2)$ ] | 0.039 <a href="#">[4]</a>                 |
| wR( $F^2$ )               | 0.139 <a href="#">[4]</a>                 |
| Goodness-of-fit (S)       | 1.22 <a href="#">[4]</a>                  |

## Hydrogen Bond Geometry

The crystal packing is primarily stabilized by a network of intermolecular N-H $\cdots$ Cl hydrogen bonds.[\[4\]](#) All ammonium hydrogen atoms are involved in these interactions with the chloride anions.[\[4\]](#)

| D—H···A                          | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|----------------------------------|------------|--------------|--------------|------------|
| N1A—<br>H1AA···Cl2               | 0.93 (4)   | 2.22 (4)     | 3.143 (3)    | 172 (3)    |
| N1A—<br>H1AB···Cl1               | 0.84 (4)   | 2.39 (4)     | 3.220 (3)    | 170 (3)    |
| N1A—<br>H1AC···Cl2 <sup>i</sup>  | 0.88 (4)   | 2.37 (4)     | 3.208 (3)    | 160 (3)    |
| N1B—<br>H1BA···Cl1               | 0.88 (4)   | 2.26 (4)     | 3.131 (3)    | 170 (3)    |
| N1B—<br>H1BB···Cl2               | 0.89 (4)   | 2.36 (4)     | 3.243 (3)    | 171 (3)    |
| N1B—<br>H1BC···Cl1 <sup>ii</sup> | 0.89 (4)   | 2.33 (4)     | 3.193 (3)    | 164 (3)    |

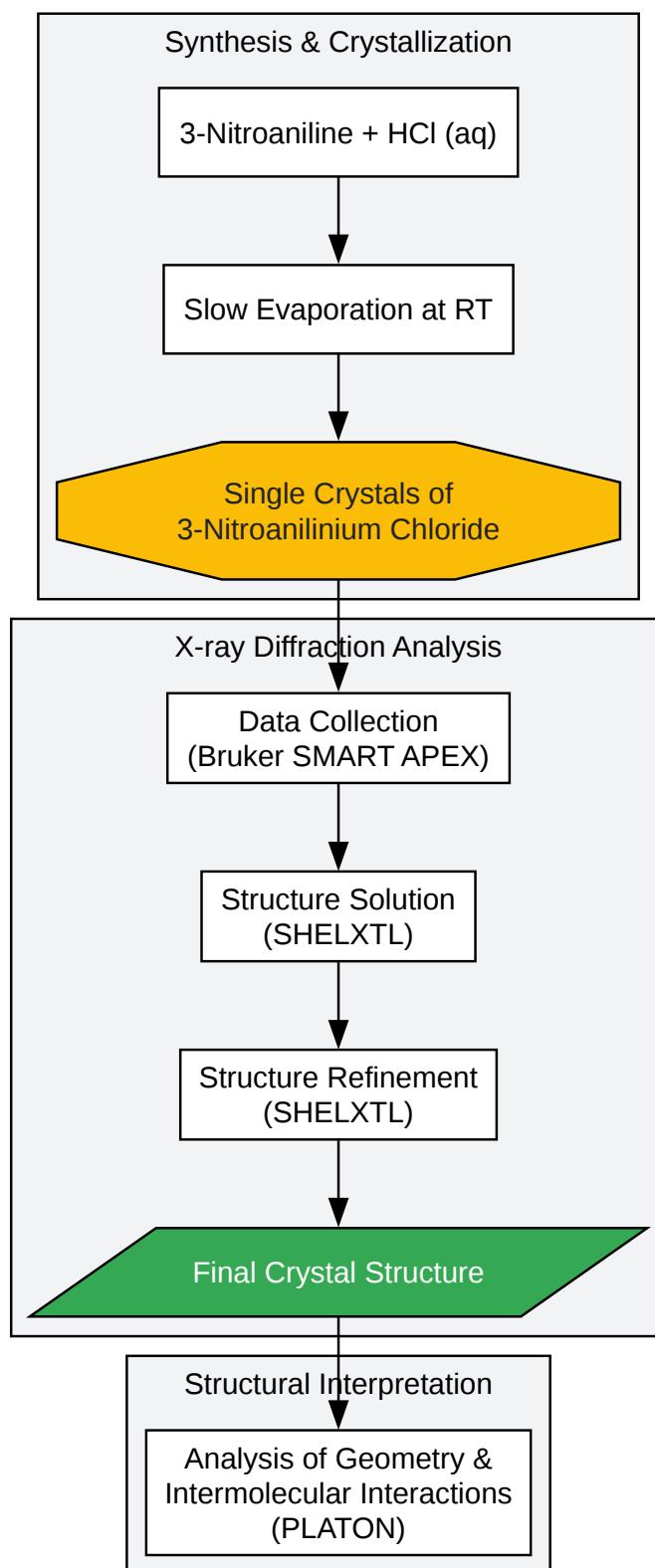
Symmetry codes:

(i) x, y, z-1; (ii) x,  
y, z+1. Data  
extracted from  
the referenced  
publication's  
supplementary  
materials.

## Mandatory Visualization

## Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.



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Caption: Experimental workflow for the crystal structure analysis.

## Hydrogen Bonding Network

The N-H···Cl interactions form distinct ring motifs that define the crystal packing.

Caption: Diagram of the N-H···Cl hydrogen bonding interactions.

## Structural Analysis

The crystal structure of this triclinic polymorph reveals two independent 3-nitroanilinium cations (A and B) and two chloride anions in the asymmetric unit.<sup>[4]</sup> The protonation on the nitrogen atom of the amino group is confirmed by the elongated C-N bond distances.<sup>[4]</sup>

The nitro groups of the two independent cations are twisted relative to the plane of their respective aromatic rings by 0.32(3)° and 7.1(3)°.<sup>[4]</sup> This slight difference in torsion angles highlights the subtle conformational variations induced by the local crystal environment.

The most significant feature of the crystal packing is the extensive network of N-H···Cl hydrogen bonds. These interactions link the cations and anions into layers parallel to the (001) crystal plane.<sup>[4]</sup> This layered arrangement results in the formation of alternating hydrophilic and hydrophobic regions within the crystal lattice.<sup>[4]</sup> The hydrogen bonds create  $R_{4}^{2}(8)$  ring motifs, a common pattern in crystal engineering, which contributes to the overall stability of the structure.<sup>[4]</sup>

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Email: [info@benchchem.com](mailto:info@benchchem.com)